

Vopimetostat vs. Other PRMT5 Inhibitors in MTAP-Null Cancers: A Comparative Guide

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Compound of Interest

Compound Name: Vopimetostat

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The selective targeting of cancers with specific genetic vulnerabilities represents a leading frontier in oncology research. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, with higher frequencies in specific malignancies like pancreatic and lung cancer. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), creating a unique therapeutic window for a new class of drugs: MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitors. This guide provides a detailed comparison of **Vopimetostat** (TNG462), a promising MTA-cooperative PRMT5 inhibitor, with other PRMT5 inhibitors in the context of MTAP-null cancers, supported by the latest experimental data.

The Rise of MTA-Cooperative PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell proliferation, by methylating arginine residues on histone and non-histone proteins.^[1] In cancer, PRMT5 is often overexpressed and is essential for the viability of rapidly dividing cells.^[1]

The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, results in the intracellular accumulation of MTA.^{[2][3]} MTA is a natural, weak inhibitor of PRMT5.^{[2][3]} MTA-cooperative PRMT5 inhibitors, such as **Vopimetostat**, are designed to bind to the PRMT5-MTA complex with high affinity, potently and selectively inhibiting PRMT5 activity only in cancer cells with high MTA levels (i.e., MTAP-deleted cells).^{[4][5]} This synthetic lethal

approach aims to spare normal, MTAP-proficient cells, potentially leading to a wider therapeutic index and improved safety profile compared to first-generation, non-selective PRMT5 inhibitors.

[6]

Comparative Efficacy in MTAP-Null Cancers

Clinical trial data has demonstrated the promising anti-tumor activity of **Vopimetostat** and other MTA-cooperative PRMT5 inhibitors in patients with MTAP-deleted solid tumors.

Inhibitor	Trial Identifier	Cancer Types	Key Efficacy Data
Vopimetostat (TNG462)	NCT05732831 (Phase 1/2)	Multiple Solid Tumors	Overall (all tumor types): ORR: 27%, DCR: 78%, mPFS: 6.4 months. [7] 2nd-line Pancreatic Cancer: ORR: 25%, mPFS: 7.2 months. [7] [8] Histology Agnostic Cohort (excluding sarcoma): ORR: 49%, mPFS: 9.1 months.
MRTX1719	NCT05245500 (Phase 1/2)	Multiple Solid Tumors	Partial responses observed in patients with melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer. [2] [9]
AMG 193	Phase 1	Multiple Solid Tumors	At active and tolerable doses (n=42): ORR: 21.4%. Responses seen in eight different tumor types, including NSCLC, pancreatic, and biliary tract cancer. [10]
GSK3326595 (Epizodesinostat)	NCT03614728 (Phase 1/2)	Myeloid Malignancies	Primarily evaluated in hematologic malignancies with splicing factor mutations, not specifically in a broad

			MTAP-null solid tumor population.[11]
PRT543	NCT03886831 (Phase 1)	Advanced Solid Tumors and Hematologic Malignancies	In recurrent/metastatic adenoid cystic carcinoma (not selected for MTAP-deletion), the ORR was 2% and the clinical benefit rate was 57%.[12]

Comparative Safety and Tolerability

A key differentiator for MTA-cooperative PRMT5 inhibitors is their potential for an improved safety profile due to their selective action in cancer cells.

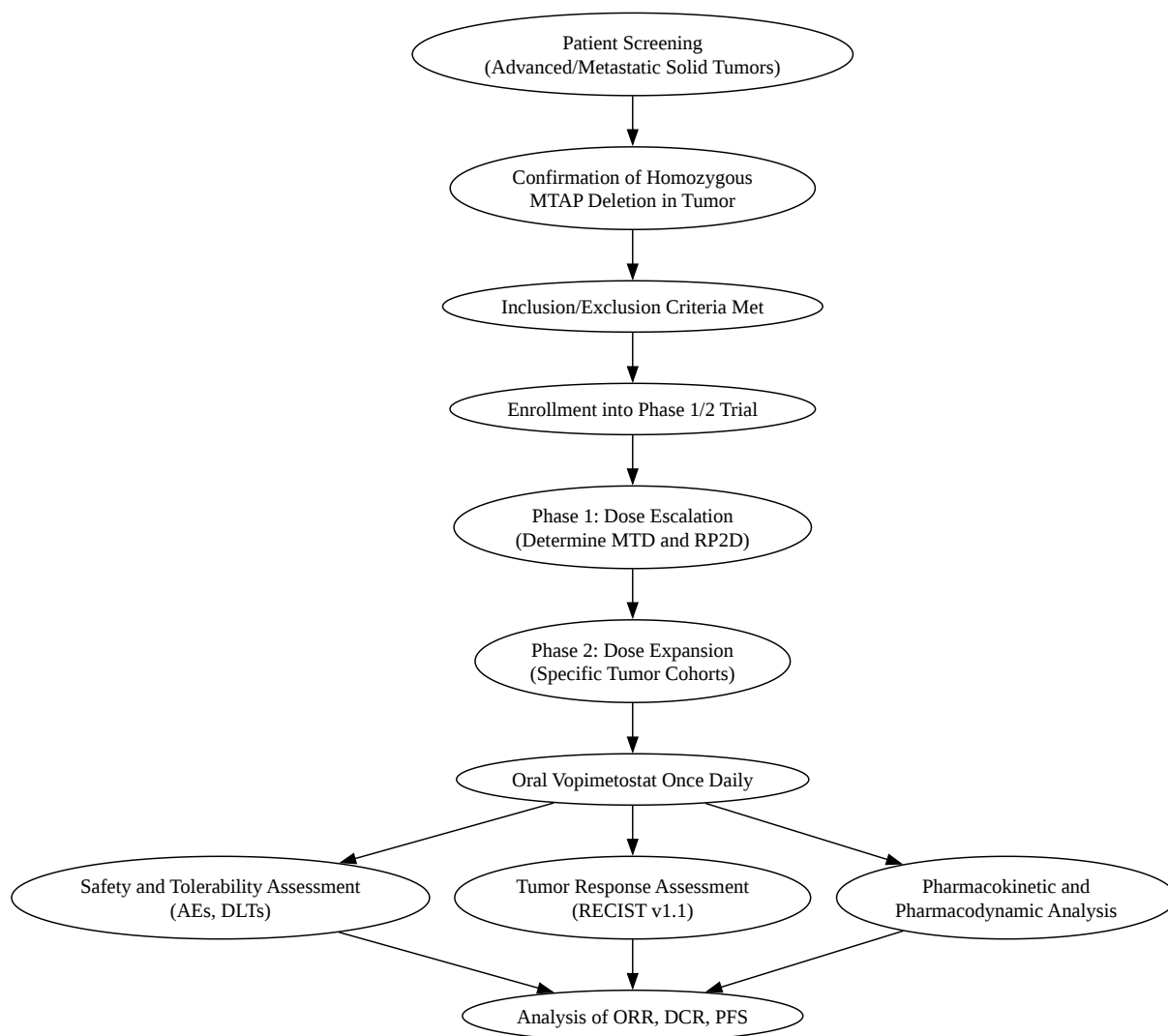
Inhibitor	Key Treatment-Related Adverse Events (TRAEs)	Grade ≥ 3 TRAEs	Discontinuation due to TRAEs
Vopimetostat (TNG462)	Nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), thrombocytopenia (13%) (predominantly Grade 1).[7]	Anemia (13%). No Grade 4 or 5 TRAEs reported.	No drug-related dose discontinuations reported as of Sept 1, 2025.
MRTX1719	Well-tolerated with no dose-limiting toxicities observed up to 400mg once daily. Notably, no dose-limiting adverse events typically associated with first-generation PRMT5 inhibitors (thrombocytopenia, anemia, neutropenia) were reported.	Not specified in the provided results.	Not specified in the provided results.
AMG 193	Nausea (48.8%), fatigue (31.3%), vomiting (30.0%).[10][13]	Dose-limiting toxicities at doses ≥ 240 mg included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[10]	Not specified in the provided results.
GSK3326595 (Epizodesinostat)	Data not specifically available for MTAP-null solid tumors.	Data not specifically available for MTAP-null solid tumors.	Data not specifically available for MTAP-null solid tumors.

PRT543	In adenoid cystic carcinoma patients, the most common Grade 3 TRAEs were anemia (16%) and thrombocytopenia (9%). No Grade 4/5 TRAEs were reported. [12]	Anemia (16%), thrombocytopenia (9%).[12]	Not specified in the provided results.
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Signaling Pathways and Experimental Workflows



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Experimental Protocols

The clinical evaluation of **Vopimetostat** and other PRMT5 inhibitors follows rigorous, multi-phase trial designs to establish safety, tolerability, and efficacy.

Vopimetostat (NCT05732831) Phase 1/2 Study Design:

This is a multi-center, open-label, first-in-human study in patients with solid tumors confirmed to have a homozygous MTAP deletion.

- Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **Vopimetostat**. Patients received escalating doses of oral **Vopimetostat** once daily. The primary objectives were to assess safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).[\[5\]](#)
- Phase 2 (Dose Expansion): In this phase, specific cohorts of patients with MTAP-deleted tumors (e.g., pancreatic cancer, non-small cell lung cancer) are enrolled to further evaluate the anti-tumor activity of **Vopimetostat** at the RP2D. The primary endpoint is typically Overall Response Rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[\[5\]](#)

Key Inclusion Criteria for the **Vopimetostat** Trial:

- Age ≥ 18 years.
- Histologically or cytologically confirmed locally advanced, metastatic, and/or unresectable solid tumor.
- Documented bi-allelic (homozygous) deletion of MTAP in the tumor.[\[5\]](#)
- ECOG performance status of 0 or 1.[\[5\]](#)

Key Exclusion Criteria for the **Vopimetostat** Trial:

- Known allergies, hypersensitivity, or intolerance to **Vopimetostat**.
- Uncontrolled intercurrent illness.

- Active infection requiring systemic therapy.[5]

MRTX1719 (NCT05245500) Phase 1/2 Study Design:

This trial aims to characterize the safety, tolerability, and pharmacokinetics of MRTX1719 in patients with advanced solid tumor malignancies harboring MTAP deletion.[14]

- Phase 1 (Dose Escalation): Patients received MRTX1719 orally once daily in 21-day cycles with dose escalations to determine the MTD.[4]
- Phase 1b/2 (Dose Expansion): Cohorts of patients with specific MTAP-deleted solid tumors are enrolled to further assess the safety and preliminary efficacy of MRTX1719.[14]

Key Inclusion Criteria for the MRTX1719 Trial:

- Histologically confirmed diagnosis of a solid tumor malignancy with homozygous deletion of the MTAP gene.
- Unresectable or metastatic disease with disease progression on or after standard therapies.
- Presence of a tumor lesion amenable to mandatory baseline and on-study biopsies for pharmacodynamic evaluation.[14]

Key Exclusion Criteria for the MRTX1719 Trial:

- Prior treatment with a PRMT5 or MAT2A inhibitor (Phase 2 only).
- Active brain metastases.
- Major surgery within 4 weeks of the first dose.[14]

Future Directions and Conclusion

Vopimetostat and other MTA-cooperative PRMT5 inhibitors have demonstrated significant promise as a targeted therapy for a well-defined patient population with MTAP-deleted cancers. The clinical data for **Vopimetostat**, in particular, shows encouraging efficacy and a favorable safety profile, supporting its potential as a best-in-class agent.[7]

Future research will focus on:

- Pivotal Trials: Tango Therapeutics is planning a pivotal trial for **Vopimetostat** in second-line MTAP-deleted pancreatic cancer, expected to begin in 2026.[8]
- Combination Therapies: Ongoing studies are evaluating **Vopimetostat** in combination with other targeted agents, such as RAS inhibitors, which could further enhance its anti-tumor activity in specific patient populations.
- Expansion to Other Tumor Types: The positive data from the histology-agnostic cohort suggests the potential for **Vopimetostat** in a broader range of MTAP-deleted cancers.

In conclusion, the development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. **Vopimetostat**, with its robust clinical data and favorable safety profile, is a leading candidate in this class, offering a potential new standard of care for patients with MTAP-deleted cancers. Direct head-to-head comparative trials will be necessary to definitively establish the superior agent among the emerging MTA-cooperative PRMT5 inhibitors.

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